molecular formula C26H40N4 B1683878 Mcoppb CAS No. 1028969-49-4

Mcoppb

Cat. No. B1683878
M. Wt: 408.6 g/mol
InChI Key: CYYNMPPFEJPBJD-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MCOPPB is a drug that acts as a potent and selective agonist for the nociceptin receptor . It has a pKi of 10.07 and much weaker activity at other opioid receptors . It has only moderate affinity for the mu opioid receptor, weak affinity for the kappa opioid receptor, and negligible binding at the delta opioid receptor . In animal studies, MCOPPB produces potent anxiolytic effects, with no inhibition of memory or motor function, and only slight sedative side effects .


Molecular Structure Analysis

The molecular structure of MCOPPB is complex, with a molecular formula of C26H40N4 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure of MCOPPB.


Physical And Chemical Properties Analysis

MCOPPB has a molar mass of 408.634 g·mol −1 . Unfortunately, the search results do not provide further information on the physical and chemical properties of MCOPPB.

Scientific Research Applications

Anxiolytic Agent Development

MCOPPB, a nonpeptide agonist of the NOP receptor, has been identified as a potential anxiolytic agent. It exhibits high affinity and selectivity for the human NOP receptor, distinguishing it from other opioid receptors. In mouse behavioral assays, MCOPPB demonstrated anxiolytic-like effects without impairing locomotor activity or memory, suggesting it as a viable therapeutic option for anxiety treatment with minimal adverse effects on the central nervous system (Hirao et al., 2008).

Study of Apoptosis in PC12 Cells

MCOPPB has been used to study apoptotic changes in PC12 cells exposed to Monocrotophos (MCP), a widely used pesticide. This research provides insight into the cellular and molecular mechanisms of organophosphate pesticide-induced apoptosis in neuronal cells. It revealed significant changes in reactive oxygen species, glutathione levels, and expressions of various genes and proteins related to apoptosis, thus contributing to understanding MCP's impact on neuronal health (Kashyap et al., 2011).

Understanding Ethylene Inhibition in Plants

Research into the inhibitor of ethylene perception, 1-Methylcyclopropene (1-MCP), provides insights into the role of ethylene in fruit ripening and senescence processes. This research is crucial for agricultural technology, especially for extending the postharvest life of various fruits and vegetables. Studies have shown that 1-MCP treatment can significantly affect aspects like respiration, ethylene production, color changes, and softening in a range of fruits and vegetables (Watkins, 2006).

Exploring Genetic Causes of Eye Anomalies

Research on mutations in PRSS56, a gene encoding a trypsin-like serine protease, is important in understanding autosomal-recessive posterior microphthalmos (MCOP). This genetic study has helped identify different mutations in the PRSS56 gene responsible for the disease, contributing significantly to the field of genetic ophthalmology (Gal et al., 2011).

Fuel Desulfurization Using MCPs

Microporous coordination polymers (MCPs) have shown to be effective adsorbents for the removal of organosulfur compounds from diesel fuel. This application is crucial for developing cleaner fuel technologies. MCPs' high selectivity and capacity for desulfurization indicate their potential as a valuable tool in reducing sulfur emissions from diesel fuels (Cychosz et al., 2009).

Safety And Hazards

The safety data sheet for MCOPPB indicates that it should be handled with care to avoid inhalation, skin contact, and eye contact . If ingested or inhaled, medical attention should be sought immediately . It is intended for research use only, not for human or veterinary use .

Future Directions

The effects of MCOPPB on both lipids and motility suggest that MCOPPB may have an evolutionarily conserved role in promoting specific aspects of animal physiology . While lifespan was not significantly affected by MCOPPB treatment, there was an increase in the expression of dod-24, a DAF-16 controlled gene . This suggests potential future directions for research into the effects of MCOPPB.

properties

IUPAC Name

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNMPPFEJPBJD-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018254
Record name 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mcoppb

CAS RN

1028969-49-4
Record name 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mcoppb
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCOPPB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
M Raffaele, K Kovacovicova, T Biagini, O Lo Re… - GeroScience, 2022 - Springer
… Our study uncovers MCOPPB as a NOP ligand that, apart from anxiolytic effects, also … MCOPPB as a potent senolytic compound. Further experiments confirmed the ability of MCOPPB to …
Number of citations: 13 link.springer.com
A Hirao, A Imai, Y Sugie, Y Yamada, S Hayashi… - Journal of …, 2008 - Elsevier
… MCOPPB was then studied using the Vogel conflict paradigm. At a dose of 10 mg/kg, MCOPPB … In addition, to assess changes in the anxiolytic effects of MCOPPB over time, MCOPPB …
Number of citations: 39 www.sciencedirect.com
F Ferrari, D Malfacini, BV Journigan… - Pharmacology …, 2017 - Wiley Online Library
… the following rank order of potency MCOPPB > AT-403 > Ro 65-6570 = Ro 2q > SCH-221510 > AT-202 > SCH-486757. AT-403 and MCOPPB displayed the highest NOP selectivity …
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
M Raffaele, M Vinciguerra - Aging (Albany NY), 2022 - ncbi.nlm.nih.gov
… (MCOPPB), a nociceptin opiod receptor (NOP) agonist and a pre-clinically tested anxiolytic, as a new potent senolytic. We found that MCOPPB was … In adult mice, MCOPPB significantly …
Number of citations: 4 www.ncbi.nlm.nih.gov
J Azevedo Neto, C Ruzza, C Sturaro… - Frontiers in …, 2021 - frontiersin.org
Nociceptin/orphanin FQ controls several functions, including pain transmission, via stimulation of the N/OFQ peptide (NOP) receptor. Here we tested the hypothesis that NOP biased …
Number of citations: 4 www.frontiersin.org
G Calo, DG Lambert - British journal of anaesthesia, 2018 - Elsevier
… It is worthy of mention at this regard that are now several non-peptide NOP agonists (such as MCOPPB and AT-403) available that are more potent and much more selective than SCH …
Number of citations: 55 www.sciencedirect.com
SD Chang, SW Mascarella, SM Spangler… - Molecular …, 2015 - ASPET
… The small molecule MCOPPB was the most potent agonist tested, approximately 10-fold … and strikingly showed that nociceptin and MCOPPB induced maximum arrestin association with …
Number of citations: 36 molpharm.aspetjournals.org
VAD Holanda, S Pacifico… - Journal of …, 2019 - journals.sagepub.com
… of Ro 65-6570 but not MCOPPB. The first compound evokes memory … MCOPPB could be due to pharmacokinetic issues. In vitro, … Ro 65-6570 and MCOPPB prior to stress increased the …
Number of citations: 15 journals.sagepub.com
CM Marson - Chemical Society Reviews, 2011 - pubs.rsc.org
Contemporary medicinal chemistry faces diverse challenges from several directions, including the need for both potency and specificity of any therapeutic agent; the increasingly …
Number of citations: 344 pubs.rsc.org
HJ Lee, SH Kim, YH Kim, SH Kim, GS Oh, JE Bae… - Cells, 2022 - mdpi.com
… MCOPPB and mianserin on melanophagy in B16F1 cells. Similar to nalfurafine hydrochloride, MCOPPB … Consistently both MCOPPB and mianserin significantly inhibited the excessive …
Number of citations: 2 www.mdpi.com

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